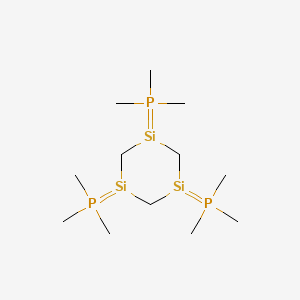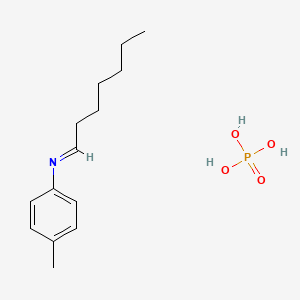
N-(4-methylphenyl)heptan-1-imine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)heptan-1-imine;phosphoric acid is a chemical compound that combines the properties of an imine and a phosphoric acid The imine group, characterized by a carbon-nitrogen double bond, is derived from the reaction between a primary amine and an aldehyde or ketone The phosphoric acid component is a triprotic acid commonly used in various industrial and laboratory applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)heptan-1-imine typically involves the condensation reaction between 4-methylphenylamine and heptanal. This reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the imine bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: The imine group can undergo oxidation to form the corresponding oxime or nitrile, depending on the reaction conditions.
Reduction: The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)heptan-1-imine;phosphoric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its imine group can form reversible covalent bonds with biological molecules, making it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)heptan-1-imine;phosphoric acid involves its ability to form covalent bonds with target molecules. The imine group can react with nucleophiles in biological systems, leading to the formation of reversible covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. The phosphoric acid component can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
N-(4-methylphenyl)heptan-1-imine: This compound lacks the phosphoric acid component but shares the imine group.
Phosphoric acid derivatives: Compounds such as aminomethylphosphonic acid and other phosphonic acids have similar properties due to the presence of the phosphoric acid group.
Uniqueness: N-(4-methylphenyl)heptan-1-imine;phosphoric acid is unique due to the combination of an imine and a phosphoric acid in a single molecule This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these functional groups
Eigenschaften
CAS-Nummer |
62729-88-8 |
|---|---|
Molekularformel |
C14H24NO4P |
Molekulargewicht |
301.32 g/mol |
IUPAC-Name |
N-(4-methylphenyl)heptan-1-imine;phosphoric acid |
InChI |
InChI=1S/C14H21N.H3O4P/c1-3-4-5-6-7-12-15-14-10-8-13(2)9-11-14;1-5(2,3)4/h8-12H,3-7H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
QZJXRCHWYIPOGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=NC1=CC=C(C=C1)C.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


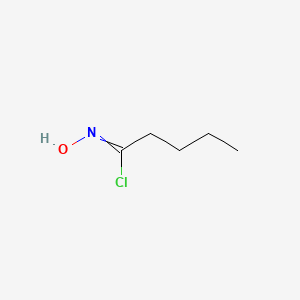
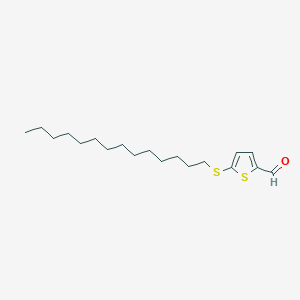
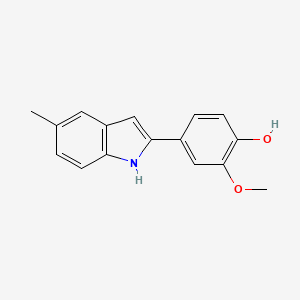
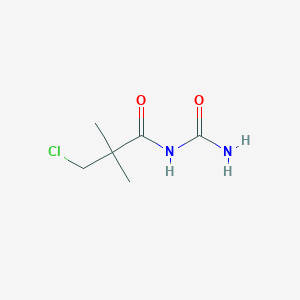

![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)
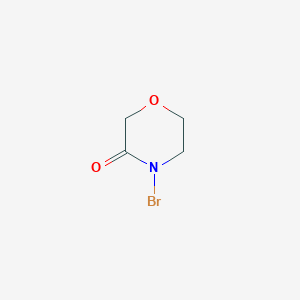
![[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate](/img/structure/B14511944.png)
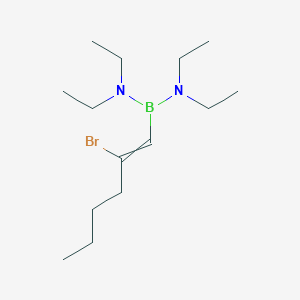

![1H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, iodide, disodium salt](/img/structure/B14511956.png)
![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)
